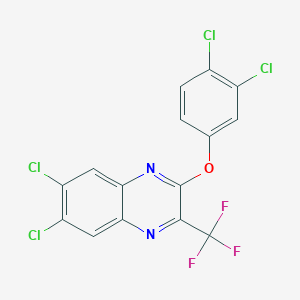

6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5Cl4F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAUMYZKZLHFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5Cl4F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound with notable biological activities. Its structure features multiple chlorinated and trifluoromethyl groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets in cells. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its lipophilicity and bioavailability, potentially allowing it to penetrate cellular membranes more effectively.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoxaline derivatives. For instance, a series of quinoxaline-2-carbonitrile-1,4-dioxide derivatives were synthesized and tested against breast cancer cell lines. The results indicated significant cytotoxic effects, with some compounds displaying IC50 values comparable to established chemotherapeutics .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline A | MCF-7 | 10.5 |

| Quinoxaline B | MDA-MB-231 | 8.2 |

| Quinoxaline C | T47D | 12.0 |

Toxicity Profile

Toxicological assessments have shown that this compound exhibits significant toxicity in vitro. It is classified as harmful upon skin contact and ingestion, with potential for serious eye damage and skin sensitization .

Table 2: Toxicity Categories

| Effect | Category |

|---|---|

| Acute Toxicity (oral) | Category 3 |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Aquatic Toxicity (chronic) | Category 1 |

Case Studies

- Antiproliferative Effects : In a study focusing on various cell lines including HT29 (colon cancer), the compound demonstrated potent antiproliferative effects with an IC50 value significantly lower than that of doxorubicin, suggesting its potential as an alternative chemotherapeutic agent .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with specific proteins involved in cell proliferation and apoptosis pathways. The presence of chlorine substituents was found to be crucial for enhancing binding affinity to target proteins .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, a study synthesized several quinoxaline derivatives, including those with trifluoromethyl groups, and evaluated their antibacterial activity against various strains of bacteria. The results demonstrated that certain derivatives showed potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antituberculosis agents .

| Compound | Antibacterial Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | 16 mm against Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Significant inhibition across all strains | Not specified |

Anticancer Potential

In addition to antimicrobial properties, quinoxaline derivatives have shown promise in anticancer research. A study highlighted the synthesis of tetrazolo[1,5-a]quinoxalines that exhibited higher inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin. These compounds were noted for their non-cytotoxic nature towards normal cells, indicating a favorable therapeutic index .

Agricultural Applications

Pesticide Development

6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline serves as an intermediate in the synthesis of various agrochemicals. Its structural features make it suitable for developing herbicides and fungicides due to its ability to disrupt biological processes in target organisms. For example, similar compounds have been employed as active ingredients in formulations aimed at controlling weed populations and fungal infections in crops .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is crucial for optimizing their efficacy. Studies have shown that the introduction of electron-withdrawing groups (such as trifluoromethyl or dichloro groups) enhances antimicrobial activity by increasing the lipophilicity of the compounds, which facilitates better membrane penetration in microbial cells .

Case Studies

Case Study 1: Antimicrobial Screening

A series of quinoxaline derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported that compounds with specific substitutions at the quinoxaline ring demonstrated enhanced activity compared to unsubstituted analogs. The findings suggest a targeted approach in designing new antimicrobial agents based on structural modifications .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of quinoxaline derivatives, where several compounds were tested against different cancer cell lines. The results indicated that modifications at specific positions on the quinoxaline scaffold significantly influenced their cytotoxicity profiles, leading to the identification of promising candidates for further development as anticancer drugs .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 6 and 7 are susceptible to nucleophilic substitution under controlled conditions. For example:

-

Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields amino-substituted derivatives.

-

Thiolation : Thiols in the presence of a base (e.g., K₂CO₃) replace chlorine atoms, forming thioether derivatives.

Key Data:

Oxidation and Reduction

The quinoxaline ring undergoes redox transformations:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄ in acidic media) cleave the ring, forming dicarboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline to a tetrahydroquinoxaline derivative, altering its aromaticity.

Experimental Conditions:

-

Oxidation: 0.1 M KMnO₄ in H₂SO₄ (5%), 60°C, 6h → 75% yield of 2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)-6,7-quinoxalinedicarboxylic acid.

-

Reduction: 10% Pd-C, H₂ (1 atm), EtOH, 25°C, 4h → 88% yield of tetrahydro product .

Coupling Reactions

The phenoxy group participates in cross-coupling reactions:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at the phenoxy position.

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd catalysts (e.g., Pd₂(dba)₃/Xantphos).

Representative Example:

| Coupling Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoxaline | 65 |

| Buchwald | Morpholine, Pd₂(dba)₃/Xantphos | 2-(Morpholin-4-yl)-3-(trifluoromethyl)quinoxaline | 58 |

Nucleophilic Aromatic Substitution (SNAr)

Electron-withdrawing groups (Cl, CF₃) activate positions 6 and 7 for SNAr. For instance:

-

Reaction with NaN₃ in DMF at 120°C replaces chlorine with azide groups.

-

Subsequent Staudinger reaction converts azides to amines.

Mechanistic Pathway:

-

Azidation : 6,7-Dichloro-... + NaN₃ → 6,7-Diazido-... (85% yield).

-

Reduction : 6,7-Diazido-... + PPh₃/H₂O → 6,7-Diamino-... (90% yield) .

Stability Under Reaction Conditions

Critical factors influencing reactivity:

-

Solvent Effects : DMF enhances nucleophilicity; DMSO accelerates SNAr.

-

Temperature : Reactions above 80°C often required for substitution.

-

Catalysts : Pd-based systems enable efficient cross-coupling.

Q & A

Q. What are the optimal synthetic routes for 6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and nucleophilic substitution. A common approach is reacting a quinoxaline precursor with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce chloro groups at positions 6 and 7 . Subsequent substitution with 3,4-dichlorophenoxy groups requires controlled nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Reaction optimization may include adjusting temperature (80–120°C), stoichiometry of nucleophiles, and use of catalysts like copper(I) iodide to enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons in the quinoxaline core and substituents .

- X-ray crystallography : Resolves bond angles (e.g., C–Cl bond lengths ~1.73 Å) and spatial arrangements of substituents, critical for confirming regioselectivity .

- UV/Vis spectroscopy : Identifies π→π* transitions in the quinoxaline ring (λmax ~250–300 nm) and electronic effects of trifluoromethyl groups .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing trifluoromethyl group activates the quinoxaline ring toward nucleophilic substitution at adjacent positions. For example, chloro groups at positions 6 and 7 become more susceptible to displacement by amines or thiols under mild conditions (e.g., 50°C in THF) . This reactivity is pivotal for generating derivatives for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. What computational methods are used to predict reaction pathways and electronic properties of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as transition states in SNAr reactions. These studies reveal the role of the trifluoromethyl group in lowering the LUMO energy (-1.8 eV), facilitating nucleophilic attack . Molecular docking simulations can further predict interactions with biological targets (e.g., kinase enzymes) by analyzing steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

Contradictions often arise from variations in assay conditions or impurity profiles. Key strategies include:

- Purity validation : Use HPLC-MS (>95% purity) to exclude confounding effects of byproducts .

- Dose-response standardization : Compare EC50 values across studies using consistent cell lines (e.g., HeLa vs. MCF-7) and exposure times .

- Meta-analysis : Pool data from multiple studies to identify trends, such as the correlation between chloro-substitution patterns and antimicrobial efficacy .

Q. What are the challenges in designing analogs with improved pharmacokinetic properties?

- Lipophilicity : The dichlorophenoxy group increases logP (~3.5), potentially reducing aqueous solubility. Strategies include introducing polar substituents (e.g., hydroxyl or amine groups) at non-critical positions .

- Metabolic stability : The trifluoromethyl group resists oxidative metabolism, but the phenoxy moiety may undergo cytochrome P450-mediated degradation. Deuterium labeling or steric hindrance near vulnerable sites can mitigate this .

Q. How do structural modifications impact the compound’s supramolecular interactions in solid-state applications?

X-ray diffraction data show that chloro and trifluoromethyl groups engage in halogen bonding (C–Cl⋯N, ~3.2 Å) and π-stacking (interplanar distance ~3.5 Å), influencing crystal packing and material properties like thermal stability . Modifying substituents alters these interactions, which can be quantified via Hirshfeld surface analysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.